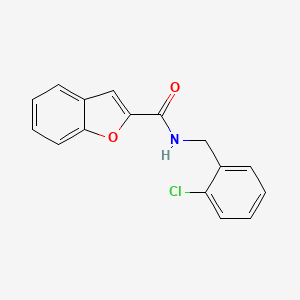![molecular formula C19H22N4O2 B5629286 N-methyl-2-(2-methyl-4-oxoquinolin-1(4H)-yl)-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B5629286.png)
N-methyl-2-(2-methyl-4-oxoquinolin-1(4H)-yl)-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to "N-methyl-2-(2-methyl-4-oxoquinolin-1(4H)-yl)-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]acetamide" often involves multi-step reactions including the formation of quinazolinone or quinoline derivatives, and subsequent modifications to introduce pyrazole groups and other functionalities. Studies have demonstrated various synthetic routes, emphasizing the importance of specific substituents on the quinazolinone or quinoline nucleus for biological activity. For example, the synthesis of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates explored the role of substitution on analgesic and anti-inflammatory activities, revealing that certain modifications can enhance biological efficacy (Maggio et al., 2001).
Molecular Structure Analysis
The molecular structure of compounds within this class is characterized by the presence of a quinolinone or quinoline core, often modified with pyrazole groups and other substituents that influence the compound's physical and chemical properties. Single crystal X-ray crystallography and other spectroscopic methods such as NMR and IR spectroscopy are commonly employed to determine the structure and confirm the identity of synthesized compounds. For instance, novel coordination complexes constructed from pyrazole-acetamide derivatives have been characterized, illustrating the influence of hydrogen bonding on self-assembly processes and antioxidant activity (Chkirate et al., 2019).
Propiedades
IUPAC Name |
N-methyl-2-(2-methyl-4-oxoquinolin-1-yl)-N-[2-(1-methylpyrazol-4-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c1-14-10-18(24)16-6-4-5-7-17(16)23(14)13-19(25)21(2)9-8-15-11-20-22(3)12-15/h4-7,10-12H,8-9,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCDPKHUDFHNOCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=CC=CC=C2N1CC(=O)N(C)CCC3=CN(N=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-2-(2-methyl-4-oxoquinolin-1(4H)-yl)-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(7-methyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)propanoic acid](/img/structure/B5629203.png)

![3-[(4-nitrobenzyl)thio]-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine](/img/structure/B5629228.png)
![9-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-2-(2-hydroxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5629233.png)
![3-(1-butyl-1H-imidazol-2-yl)-1-[(3,5-dimethylisoxazol-4-yl)carbonyl]piperidine](/img/structure/B5629235.png)
![3-[(4-tert-butylbenzyl)thio]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B5629241.png)
![3-[1-(2,1,3-benzoxadiazol-4-ylmethyl)piperidin-4-yl]-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B5629247.png)
![3-[2-fluoro-5-(trifluoromethyl)benzyl]-1,3-oxazolidin-2-one](/img/structure/B5629257.png)
![N-{3-[4-(1-butyl-1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}methanesulfonamide](/img/structure/B5629260.png)
![2-{[3-cyclopropyl-1-(2-hydroxybutyl)-1H-1,2,4-triazol-5-yl]methyl}phthalazin-1(2H)-one](/img/structure/B5629261.png)


![5,6-dimethyl-3-(2-phenoxyethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5629276.png)
![1,3-dimethyl-5-[4-(1H-pyrrol-2-ylcarbonyl)piperazin-1-yl]-1H-pyrazolo[3,4-d][1,3]thiazole](/img/structure/B5629282.png)